REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[C:3]([O:5][CH:6]([O:8][C:9](SCC)=[O:10])[CH3:7])=[O:4].S(Cl)([Cl:18])(=O)=O>>[CH3:1][CH:2]([CH3:14])[C:3]([O:5][CH:6]([O:8][C:9]([Cl:18])=[O:10])[CH3:7])=[O:4]
|
Name
|
1-{[(Ethylthio)carbonyl]oxy}ethyl 2-methylpropionate
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Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C)OC(=O)SCC)C
|
Name
|
|
Quantity
|
157 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent in the reaction solution was distilled off under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C)OC(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |